Dimethyl glutarate

Catalog No.
S526198
CAS No.
1119-40-0
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl glutarate

CAS Number

1119-40-0

Product Name

Dimethyl glutarate

IUPAC Name

dimethyl pentanedioate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3

InChI Key

XTDYIOOONNVFMA-UHFFFAOYSA-N

SMILES

COC(=O)CCCC(=O)OC

Solubility

0.37 M
VERY SOL IN ALC, ETHER

Synonyms

dimethyl glutarate, glutaric acid dimethyl ester, pentanedioic acid, 1,5-dimethyl ester, pentanedioic acid, dimethyl ester

Canonical SMILES

COC(=O)CCCC(=O)OC

Description

The exact mass of the compound Dimethyl glutarate is 160.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.37 mvery sol in alc, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58578. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Pharmaceutical Compounds

  • DMG serves as a valuable intermediate in the laboratory synthesis of various pharmaceutical drugs and drug candidates. Its reactive ester groups allow for efficient coupling reactions with other molecules, facilitating the construction of complex molecules with desired biological activities.
  • Some research explores DMG's use in synthesizing antiviral agents [Source 1].

Source 1: Study on Antiviral Properties of Synthesized Compounds Containing Glutaric Acid Derivatives:

Investigating Biological Effects

  • Some scientific studies are investigating the potential biological effects of DMG itself on living organisms. These studies involve administering DMG to cells or model organisms and observing its influence on various cellular processes or physiological functions.
  • Research suggests DMG might play a role in energy metabolism, but more studies are needed to confirm these findings [Source 2].

Source 2: Effects of Dimethyl Glutarate on Mitochondrial Function:

Dimethyl glutarate, also known as glutaric acid dimethyl ester or pentanedioic acid dimethyl ester, is an organic compound with the molecular formula C7H12O4. It appears as a clear, colorless liquid with a faint agreeable odor and is highly soluble in alcohol and ether. The compound has a melting point of approximately -13 °C and a boiling point ranging from 96 to 103 °C at 15 mm Hg . Dimethyl glutarate is classified as an ester, which means it is derived from the reaction of an alcohol and a carboxylic acid.

Citation:

  • ECHA.

Citation:

  • ECHA.

As an ester, dimethyl glutarate undergoes typical reactions associated with esters. It reacts with acids to liberate heat along with alcohols and acids. This reaction can be vigorous when strong oxidizing acids are involved, potentially igniting the reaction products due to the exothermic nature of the process. Additionally, dimethyl glutarate can be hydrolyzed by strong mineral acids and bases, leading to the formation of glutaric acid and methanol .

Dimethyl glutarate exhibits low toxicity levels in biological systems. It is rapidly absorbed into the bloodstream following oral exposure and can be metabolized into methanol, monomethyl glutarate, and glutaric acid. The primary route of excretion for its metabolites is through urine. Studies indicate that dimethyl glutarate is not a skin or respiratory sensitizer and does not cause significant irritation to skin or eyes . Long-term exposure has shown no hormonal alterations or significant histopathological changes in male reproductive organs .

Dimethyl glutarate can be synthesized through various methods, including:

  • Esterification: The most common method involves the reaction between glutaric acid and methanol in the presence of an acid catalyst.
  • Transesterification: This process involves exchanging the alkoxy group of an ester with another alcohol.
  • Dibasic Ester Process: Dimethyl glutarate is often produced in conjunction with other dibasic esters, such as dimethyl succinate and dimethyl adipate, through similar synthetic pathways .

Dimethyl glutarate has diverse applications across various industries:

  • Industrial Uses: It serves as an intermediate and solvent in formulations for cleaning agents, lubricants, coating agents, and metalworking fluids.
  • Consumer Products: The compound is utilized in the production of paint removers, nail polish removers, adhesives, sealants, automotive cleaning products, and general-purpose cleaners .
  • Oil and Gas Industry: Dimethyl glutarate finds use in drilling operations as a solvent and binder agent.
  • Water Treatment: It is employed in formulations for water treatment chemicals and agrochemicals .

Dimethyl glutarate belongs to a category of compounds known as dibasic esters. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Dimethyl succinateC6H10O4Shorter carbon chain; used primarily as a solvent.
Dimethyl adipateC8H14O4Longer carbon chain; used in plasticizers and lubricants.
Diethyl malonateC7H12O4Contains ethyl groups; used in organic synthesis.
Dimethyl phthalateC10H10O4Used primarily as a plasticizer; higher molecular weight.

Dimethyl glutarate's uniqueness lies in its balance between solubility and reactivity compared to its analogs, making it particularly useful in industrial applications requiring both properties .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dimethyl glutarate is a colorless liquid. (USCG, 1999)
Liquid
Colorless liquid.

Color/Form

LIQUID

XLogP3

0.6

Exact Mass

160.0736

Boiling Point

199.4 to 203 °F at 13 mm Hg (USCG, 1999)
214.0 °C
213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG
199.4-203°F

Flash Point

218 °F (USCG, 1999)
218°F

Density

1.087 (USCG, 1999)
1.0876 @ 20 °C/4 °C
1.087

LogP

0.62 (LogP)

Odor

FAINT AGREEABLE ODOR

Appearance

Solid powder

Melting Point

-42.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1I9VFA346P

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 910 of 1008 companies (only ~ 9.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.18 mmHg

Other CAS

1119-40-0

Wikipedia

Dimethyl glutarate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Antistatic; Emollient; Solvent

Methods of Manufacturing

ESTERIFICATION OF METHYL ALCOHOL WITH GLUTARIC ACID

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Fabricated metal product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Transportation equipment manufacturing
Utilities
Wholesale and retail trade
Pentanedioic acid, 1,5-dimethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Ruan Z, Tang HF, Zhu HB. [Determination in the air of workplace dimethyl succinate and dimethyl glutarate and dimethyl adipate by gas chromatography]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2016 Dec 20;34(12):941-944. doi: 10.3760/cma.j.issn.1001-9391.2016.12.017. Chinese. PubMed PMID: 28241689.
2: Krueger S, Moritz G, Lindemann P, Radisch D, Tschuch G. Male Pheromones Influence the Mating Behavior of Echinothrips americanus. J Chem Ecol. 2016 Apr;42(4):294-9. doi: 10.1007/s10886-016-0685-z. Epub 2016 Mar 23. PubMed PMID: 27008648.
3: Gayán E, Condón S, Álvarez I, Nabakabaya M, Mackey B. Effect of pressure-induced changes in the ionization equilibria of buffers on inactivation of Escherichia coli and Staphylococcus aureus by high hydrostatic pressure. Appl Environ Microbiol. 2013 Jul;79(13):4041-7. doi: 10.1128/AEM.00469-13. Epub 2013 Apr 26. PubMed PMID: 23624471; PubMed Central PMCID: PMC3697583.
4: Wang Y, Cannon FS, Salama M, Fonseca DA, Giese S. Characterization of pyrolysis products from a biodiesel phenolic urethane binder. Environ Sci Technol. 2009 Mar 1;43(5):1559-64. PubMed PMID: 19350935.
5: Kelly DP, Kennedy GL Jr, Keenan CM. Reproduction study with dibasic esters following inhalation in the rat. Drug Chem Toxicol. 1998 Aug;21(3):253-67. PubMed PMID: 9706459.
6: Nair RS, Dudek BR, Grothe DR, Johannsen FR, Lamb IC, Martens MA, Sherman JH, Stevens MW. Mixture risk assessment: a case study of Monsanto experiences. Food Chem Toxicol. 1996 Nov-Dec;34(11-12):1139-45. PubMed PMID: 9119327.
7: Alvarez L, Driscoll C, Kelly DP, Staples RE, Chromey NC, Kennedy GL Jr. Developmental toxicity of dibasic esters by inhalation in the rat. Drug Chem Toxicol. 1995 Nov;18(4):295-314. PubMed PMID: 8586022.
8: Olson MJ, Martin JL, LaRosa AC, Brady AN, Pohl LR. Immunohistochemical localization of carboxylesterase in the nasal mucosa of rats. J Histochem Cytochem. 1993 Feb;41(2):307-11. PubMed PMID: 8419465.
9: Turner JP, Meldrum BS. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. Br J Pharmacol. 1991 Oct;104(2):445-51. PubMed PMID: 1797311; PubMed Central PMCID: PMC1908570.
10: Trela BA, Bogdanffy MS. Cytotoxicity of dibasic esters (DBE) metabolites in rat nasal explants. Toxicol Appl Pharmacol. 1991 Sep 1;110(2):259-67. PubMed PMID: 1891773.
11: Morris JB, Clay RJ, Trela BA, Bogdanffy MS. Deposition of dibasic esters in the upper respiratory tract of the male and female Sprague-Dawley rat. Toxicol Appl Pharmacol. 1991 May;108(3):538-46. PubMed PMID: 2020975.
12: Trela BA, Bogdanffy MS. Carboxylesterase-dependent cytotoxicity of dibasic esters (DBE) in rat nasal explants. Toxicol Appl Pharmacol. 1991 Feb;107(2):285-301. PubMed PMID: 1994511.
13: Bogdanffy MS, Kee CR, Hinchman CA, Trela BA. Metabolism of dibasic esters by rat nasal mucosal carboxylesterase. Drug Metab Dispos. 1991 Jan-Feb;19(1):124-9. PubMed PMID: 1673384.
14: Freed WJ, Braun DE. Anticonvulsant activity of deaminated analogues of glutamic acid diethyl ester (GDEE). Brain Res. 1988 Aug 30;459(1):157-62. PubMed PMID: 3167573.
15: Carles C, Martin P. Kinetic study of the action of bovine chymosin and pepsin A on bovine kappa-casein. Arch Biochem Biophys. 1985 Nov 1;242(2):411-6. PubMed PMID: 3933422.
16: Sasaki I, Gotoh H, Yamamoto R, Hasegawa H, Yamashita J, Horio T. Hydrophobic-ionic chromatography. Its application to purification of porcine pancreas enzymes. J Biochem. 1979 Nov;86(5):1537-48. PubMed PMID: 316432.

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